2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-YL)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine is an organic compound with the molecular formula C13H12F3NO. This compound is characterized by the presence of a trifluoromethyl group and a methoxynaphthalene moiety, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine typically involves the reaction of 4-methoxynaphthalene with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted naphthalenes .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The methoxynaphthalene moiety contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the methoxy group.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine: Contains a phenyl group instead of a naphthalene ring.
Uniqueness
The presence of both the trifluoromethyl group and the methoxynaphthalene moiety makes 2,2,2-Trifluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-amine unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12F3NO |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H12F3NO/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12H,17H2,1H3 |
InChI Key |
LWYOQYNASKLWLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)N |
Origin of Product |
United States |
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